2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine
Description
Properties
CAS No. |
63177-74-2 |
|---|---|
Molecular Formula |
C11H15N5S |
Molecular Weight |
249.34 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-9-methylpurin-6-amine |
InChI |
InChI=1S/C11H15N5S/c1-16-6-13-8-9(12)14-11(15-10(8)16)17-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,12,14,15) |
InChI Key |
BKJQAFYUFGHKLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)SC3CCCC3)N |
Origin of Product |
United States |
Biological Activity
The compound 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine is part of a broader class of purine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology and fibrotic diseases. This article explores the biological activity of this compound, drawing from recent research findings and case studies.
Overview of Purine Derivatives
Purine derivatives are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antifibrotic properties. The structural modifications in these compounds often influence their pharmacological profiles. The specific compound in focus, 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine, has been synthesized and evaluated for its biological activity, particularly as an antagonist of adenosine receptors and as a potential inhibitor of various kinases.
Antifibrotic Properties
Recent studies have highlighted the antifibrotic potential of purine derivatives. For instance, a series of 2,6,9-trisubstituted purines were synthesized and evaluated for their efficacy as A2A adenosine receptor antagonists. Among these compounds, derivatives exhibited significant inhibition of fibrogenic marker proteins in hepatic stellate cells. The mechanism was linked to the modulation of the cAMP/PKA/CREB signaling pathway, suggesting that 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine may also exert similar effects due to its structural similarities to other effective compounds .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various in vitro studies. A study focusing on kinase inhibitors demonstrated that similar purine derivatives showed significant cytotoxicity against several cancer cell lines, including MV4-11 and EOL-1. The inhibition of FLT3-ITD and PDGFRα pathways was noted as a critical mechanism for the observed antitumor activity . While specific data on 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine is limited, its structural characteristics suggest it may share these inhibitory properties.
Case Studies
- Antifibrotic Mechanism : A study identified a related purine derivative that effectively reduced TGF-β1-induced fibrogenic markers in hepatic stellate cells. This suggests that 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine could be further investigated for its role in hepatic fibrosis treatment .
- Cytotoxicity Against Cancer Cell Lines : In a broader evaluation of purine derivatives, compounds with similar structures showed promising results in inhibiting cell proliferation across various cancer types. These findings warrant further exploration into the specific activity of 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine against specific cancer cell lines .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substitution Patterns
The biological and physicochemical properties of purine derivatives are heavily influenced by substituents at the 2-, 6-, and 9-positions. Below is a comparative analysis of 2-(Cyclopentylsulfanyl)-9-methyl-9H-purin-6-amine with key analogues:
Table 1: Structural and Functional Comparison of Purin-6-amine Derivatives
Impact of Substituent Position
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Substituent | Reagents/Conditions | Key Optimization Factor | Reference |
|---|---|---|---|
| Cyclopentylsulfanyl | Cyclopentanethiol, K₂CO₃, DMF, 70°C | Solvent polarity | |
| Benzylsulfanyl | Benzyl mercaptan, Et₃N, DMSO, 60°C | Base strength |
What advanced techniques are used to characterize the molecular structure and tautomeric forms of this compound?
Q. Basic
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic space group with unit cell parameters is reported for analogs .
- NMR spectroscopy : - and -NMR identify tautomeric equilibria (e.g., N7 vs. N9 protonation states) .
- DFT calculations : Predict stable tautomers and electronic properties .
Q. Table 2: Crystallographic Data for Analogous Compounds
| Compound | Space Group | Reference | ||
|---|---|---|---|---|
| 9-Benzyl-6-benzylsulfanyl analog | 16.73 | 121.3 | ||
| 2-Chloro-N-ethyl-9-isopropyl analog | 8.92 | 98.5 |
How does the cyclopentylsulfanyl group influence biological activity, and what mechanistic hypotheses exist?
Basic
The cyclopentylsulfanyl moiety enhances lipophilicity, improving membrane permeability. Mechanistic studies suggest:
- Enzyme inhibition : Competitive binding to ATP-binding pockets (e.g., kinases) via sulfur-mediated interactions .
- Nucleic acid intercalation : Planar purine ring stacks with DNA/RNA bases, while the sulfanyl group stabilizes binding .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Q. Advanced
Q. Table 3: SAR Trends in Purine Derivatives
| Modification | Biological Impact | Reference |
|---|---|---|
| C2 sulfanyl substitution | Improved kinase inhibition (IC₅₀ < 1 µM) | |
| N9 alkyl chain elongation | Enhanced cytotoxicity (EC₅₀ reduced by 50%) |
What crystallographic strategies resolve structural ambiguities in purine derivatives?
Q. Advanced
- Twinned data refinement : SHELXL software handles pseudo-merohedral twinning in low-symmetry space groups .
- Hydrogen-bond analysis : Mercury CSD tools map interactions (e.g., N–H⋯N/S) critical for packing stability .
How should researchers address contradictions between solubility and bioactivity data?
Q. Advanced
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to improve solubility without altering active pharmacophores .
- Formulation optimization : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .
What experimental frameworks are recommended for evaluating enzyme inhibition?
Q. Advanced
Q. Table 4: Key Parameters for AChE Inhibition Assays
| Parameter | Optimal Range | Impact on Results |
|---|---|---|
| Enzyme concentration | 0.1–0.5 U/mL | Prevents substrate depletion |
| Incubation time | 30–60 min | Ensures equilibrium |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
